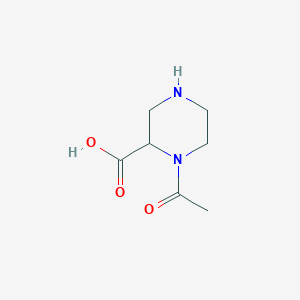

1-Acetyl-piperazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-5(10)9-3-2-8-4-6(9)7(11)12/h6,8H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNXZGYKTACSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Acetyl Piperazine 2 Carboxylic Acid and Its Chiral Variants

Strategies for Piperazine (B1678402) Ring Formation in Substituted Carboxylic Acids

The piperazine ring is a prevalent scaffold in FDA-approved drugs, and numerous methods have been developed for its synthesis. Many approaches utilize α-amino acids or their derivatives as starting materials, leveraging their inherent chirality to produce enantiomerically pure piperazine structures.

The formation of the piperazine ring often involves a key cyclization step. One general approach involves the catalytic reductive cyclization of bis(oximinoalkyl)amines, which can be synthesized from primary amines (including α-amino acids) and nitrosoalkenes through a sequential double Michael addition. This method effectively converts a primary amino group into a piperazine ring.

Another strategy involves the cyclization of N-acyl derivatives of piperazine-2-carboxylic acid. In this process, the N-acyl derivative can be cyclized using a halogenating agent, such as thionyl chloride, to form a piperazinecarboxylic anhydride (B1165640) intermediate. This reaction is often facilitated by a catalytic amount of an N,N-disubstituted formamide (B127407) like N,N-dimethylformamide (DMF).

Table 1: Cyclization Reaction Conditions

| Starting Material | Reagents | Intermediate | Reference |

|---|---|---|---|

| N-acyl-piperazine-2-carboxylic acid | Thionyl chloride, N,N-dimethylformamide (cat.) | Piperazinecarboxylic anhydride | |

| Bis(oximinoalkyl)amine | Heterogeneous catalyst (e.g., Pd/C), H₂ | Piperazine | |

| N,N'-Dibenzyl-ethane-1,2-diamine | Methyl 2,3-dibromopropionate, Et₃N | 1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester |

A different cyclization approach has been reported starting from N,N'-dibenzyl-ethane-1,2-diamine and methyl 2,3-dibromopropionate. Refluxing these reactants in toluene (B28343) with triethylamine (B128534) (Et₃N) as a base yields 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester, a direct precursor to piperazine-2-carboxylic acid.

The demand for enantiomerically pure piperazine derivatives in drug discovery has driven the development of numerous asymmetric synthetic methods. These strategies often rely on "chiral pool" techniques, which use readily available chiral molecules like amino acids as starting materials.

Biocatalysis offers a powerful tool for accessing optically active piperazine precursors under mild, aqueous conditions. One such method employs transaminases for the biocatalytic transamination of an N-(2-oxopropyl) amino acid ester. The resulting amino intermediate undergoes spontaneous cyclization to form a piperazinone. The stereoselectivity of the transaminase dictates the chirality of the final product. For instance, specific (S)-selective transaminases can produce (S)-piperazinone derivatives with excellent enantiomeric excess (>99% ee).

While not strictly enzymatic, classical resolution is another common technique. For example, racemic piperazinecarboxamide has been resolved using camphorsulfonic acid to separate the enantiomers.

Table 2: Enzymatic and Chemical Resolution for Chiral Piperazine Precursors

| Substrate | Method | Resolving Agent/Enzyme | Product | Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| N-(2-oxopropyl) amino acid ester | Biocatalytic transamination/cyclization | (S)-selective transaminase | (S)-piperazinone | >99% | |

| Racemic piperazinecarboxamide | Classical Resolution | Camphorsulfonic acid | Enantiopure piperazinecarboxamide | N/A |

Starting from α-amino acids is a cornerstone of chiral piperazine synthesis. A straightforward synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid begins with L- or D-serine, respectively. Similarly, optically pure amino acids can be converted into chiral 1,2-diamines, which then undergo annulation to yield enantiopure 3-substituted piperazine-2-acetic acid esters. The stereoselective alkylation of chiral glycine (B1666218) enolate synthons, derived from molecules like D-2-phenylglycinol, also provides a route to α-amino acid derivatives that are precursors to chiral piperazines.

A recently developed method builds the piperazine ring directly onto an α-amino acid. This involves a sequential double Michael addition of nitrosoalkenes to the primary amine of the amino acid, followed by a stereoselective catalytic reductive cyclization to form the substituted piperazine ring.

Asymmetric Approaches to Chiral Piperazine-2-carboxylic Acid Synthesis

Chemoselective N-Acetylation Protocols

The final step in the synthesis of the target compound is the selective acetylation of a nitrogen atom on the piperazine ring. The challenge lies in achieving mono-acetylation, as the piperazine ring has two secondary amine groups.

The direct N-acylation of piperazine-2-carboxylic acid can be performed to introduce an alkanoyl group, such as an acetyl moiety, onto the nitrogen at the 4-position. This reaction is a standard procedure for blocking amino groups. The selection of the appropriate acylating agent and reaction conditions is crucial for achieving chemoselectivity, especially when the other nitrogen atom is unprotected or bears a different protecting group. The synthesis of N-acyl derivatives of piperazic acids is known to produce compounds with a notable degree of conformational rigidity. While specific examples often involve other acyl groups like benzoyl or Boc, the principles apply to acetylation. For instance, the reaction of piperazine with benzoyl chlorides can yield both mono-N-acylated and N,N'-diacylated products, highlighting the need for controlled reaction conditions to favor mono-substitution.

Acetylation of Piperazine-1-ium Cations

A direct and chemoselective method for producing N-mono-acetylated piperazines, including the precursor to 1-acetyl-piperazine-2-carboxylic acid, involves the acetylation of piperazine-1-ium cations. This approach leverages the differential reactivity of the two nitrogen atoms in the piperazine ring under specific pH conditions. By protonating one nitrogen to form the piperazin-1-ium (B1237378) cation, its nucleophilicity is drastically reduced, allowing the other, unprotonated nitrogen to be selectively acylated. researchgate.net This strategy offers a simplified, one-pot procedure for obtaining monosubstituted piperazine derivatives in high yields. mdpi.com

Role of Reaction Media and Catalysis in Chemoselectivity

The choice of reaction medium and catalyst is critical for achieving high chemoselectivity in the N-monoacetylation of piperazine. The process relies on the in-situ formation of the piperazine-1-ium cation, which can be generated by dissolving piperazine in acetic acid to form piperazine monoacetate or by reacting free piperazine with piperazine dihydrochloride (B599025) in a solvent like methanol (B129727). mdpi.com The presence of an acyl group on one nitrogen atom decreases the basicity and nucleophilicity of the second nitrogen, which further prevents undesired di-substitution. researchgate.net

| Parameter | Description | Purpose | Source |

|---|---|---|---|

| Cation Formation | Reaction of piperazine with an acid (e.g., acetic acid, HCl) to form the piperazin-1-ium salt. | Deactivates one nitrogen atom to direct substitution to the other. | researchgate.netmdpi.com |

| Solvent | Acetic acid or methanol are commonly used. | Serves as the reaction medium and can participate in cation formation. | mdpi.com |

| Acetylating Agent | Acyl chlorides or anhydrides (e.g., Acetic Anhydride). | Provides the acetyl group for the N-acetylation reaction. | researchgate.netchemicalbook.com |

| Catalysis | Optional use of metal ions on a solid support. | Increases reaction rate and facilitates catalyst recovery. | mdpi.com |

Solid-Phase Synthesis Approaches for N-Monoacetylation

Solid-phase synthesis (SPS) offers a powerful platform for the preparation of piperazine-containing compounds, enabling efficient purification and the potential for automated, high-throughput synthesis. mdpi.comembrapa.br In this context, a piperazine scaffold, such as piperazine-2-carboxylic acid, can be immobilized on a solid support (resin). mdpi.com The general SPS cycle involves attaching the initial molecule to the resin, followed by sequential reaction steps (e.g., coupling, deprotection), with simple filtration and washing to remove excess reagents and byproducts after each step. embrapa.brpeptide.com

For N-monoacetylation, piperazine-2-carboxylic acid can be attached to a resin (e.g., Rink amide or Wang resin) via its carboxylic acid function, leaving the two ring nitrogens available for reaction. mdpi.com One of the nitrogens is typically protected with an orthogonal protecting group like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile. mdpi.comembrapa.br After attachment to the resin, the unprotected nitrogen at the N4 position can be acetylated. Subsequently, the Fmoc group on the N1 nitrogen can be removed using a base such as piperidine (B6355638) or piperazine, freeing the amine for further derivatization or final cleavage from the resin. mdpi.comresearchgate.netnih.gov This strategy allows for precise control over the substitution pattern of the piperazine ring.

Protecting Group Strategies in the Synthesis of this compound

The synthesis of a specifically substituted compound like this compound necessitates a sophisticated protecting group strategy to ensure regioselectivity. jocpr.com Protecting groups are chemical moieties that temporarily mask a reactive functional group to prevent it from participating in undesired side reactions during a synthetic sequence. wikipedia.orgnih.gov For this target molecule, both the secondary amines of the piperazine ring and the carboxylic acid group must be considered.

An effective approach is an orthogonal protection strategy, where different protecting groups that can be removed under distinct conditions are used for different functional groups. wikipedia.orgresearchgate.net For instance, the synthesis could start from (S)-piperazine-2-carboxylic acid dihydrochloride. researchgate.net The two nitrogens and the carboxylic acid can be differentially protected. A common strategy involves:

Protecting the N4 nitrogen with a Boc (tert-butyloxycarbonyl) group.

Protecting the carboxylic acid as an ester, for example, a methyl or benzyl (B1604629) ester. oup.com

The N1 nitrogen is then free for selective acetylation using a reagent like acetyl chloride or acetic anhydride. chemicalbook.com

Finally, the protecting groups on the N4 nitrogen (Boc) and the carboxylic acid (ester) are removed in subsequent steps to yield the final product. The Boc group is typically removed with acid (e.g., trifluoroacetic acid), while the ester can be hydrolyzed under basic or acidic conditions, or via hydrogenolysis for a benzyl ester. wikipedia.orgoup.com

The use of bis-carbamate protected piperazine-2-carboxylic acids can also serve as a versatile, orthogonally protected intermediate for creating various 2-substituted piperazines. researchgate.net

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Source |

|---|---|---|---|---|

| N4-Amine | Boc (tert-butyloxycarbonyl) | Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Acidic conditions (e.g., Trifluoroacetic Acid, TFA) | google.com |

| Carboxylic Acid | Benzyl Ester (Bzl) | Reaction with benzyl alcohol | Hydrogenolysis (H2, Pd/C) | wikipedia.orgoup.com |

| N1-Amine | (Unprotected for acetylation) | Acetylation with acetyl chloride or acetic anhydride | N/A | chemicalbook.com |

Derivatization from Advanced Piperazine-2-carboxylic Acid Intermediates

Piperazine-2-carboxylic acid and its derivatives are valuable intermediates for creating a wide array of more complex molecules, particularly for pharmaceutical applications like HIV protease inhibitors. google.comgoogle.comevitachem.com The synthesis of this compound can be viewed as a specific derivatization of such an advanced intermediate.

One common synthetic route begins with the asymmetric hydrogenation of a corresponding pyrazinecarboxylic acid derivative to produce an optically active piperazine-2-carboxylic acid ester. google.com This ester, such as tert-butyl (S)-piperazine-2-carboxylate, is an advanced intermediate. google.com The synthesis can proceed by first protecting the N4-nitrogen, for example with a Boc group, to form a compound like 1,4-di(t-butyl) ester of (S)-piperazine-1,2,4-tricarboxylic acid. google.com Selective deprotection can then free one of the nitrogens for acetylation.

Alternatively, a process can start with piperazine-2-carboxylic acid, which is N-acylated with a suitable agent. google.com For example, chromone-2-carboxylic acid has been coupled to various piperazine derivatives using standard amide bond forming reagents like EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and DMAP (4-(Dimethylamino)pyridine). acgpubs.org A similar strategy could be employed using an acetylating agent on a suitably protected piperazine-2-carboxylic acid intermediate. The derivatization often involves forming an amide or ester linkage and can be used to introduce a wide range of functional groups to the piperazine core. acgpubs.orgresearchgate.net

Chemical Reactivity and Transformation Studies of 1 Acetyl Piperazine 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the piperazine (B1678402) ring is a primary site for synthetic modification, enabling the formation of various derivatives through reactions common to carboxylic acids.

The carboxylic acid functionality of 1-acetyl-piperazine-2-carboxylic acid can readily undergo esterification when reacted with alcohols, typically in the presence of an acid catalyst, to form the corresponding esters. Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This reaction often requires the use of coupling agents to activate the carboxylic acid and facilitate the formation of the amide bond. These reactions are fundamental in modifying the molecule's polarity and steric properties.

A general method for the amidation of piperazine derivatives involves the reaction between a carboxylic acid ester and a piperazine derivative, where the alcohol generated is removed to drive the reaction to completion. nih.gov For instance, piperazinyl amides of other complex molecules like 18β-glycyrrhetinic acid have been successfully synthesized, highlighting the utility of amidation reactions involving the piperazine scaffold. acs.org

Table 1: Examples of Esterification and Amidation Starting Materials This table is for illustrative purposes and lists potential reactants for the target compound based on general chemical principles.

| Reaction Type | Reactant 1 | Reactant 2 | Potential Product |

| Esterification | This compound | Methanol (B129727) | Methyl 1-acetylpiperazine-2-carboxylate |

| Esterification | This compound | Ethanol | Ethyl 1-acetylpiperazine-2-carboxylate |

| Amidation | This compound | Ammonia | 1-Acetylpiperazine-2-carboxamide |

| Amidation | This compound | Benzylamine | 1-Acetyl-N-benzylpiperazine-2-carboxamide |

The structural resemblance of this compound to a constrained amino acid makes it a valuable building block in peptide synthesis. The formation of a peptide bond is essentially an amidation reaction where the carboxyl group of one amino acid is coupled with the amino group of another. nih.gov To achieve efficient coupling and minimize side reactions like racemization, a variety of activating reagents are employed. nih.gov

The process involves two main steps: the activation of the carboxyl group and the subsequent acylation of the amino group. nih.gov This activation is typically achieved using coupling reagents which convert the carboxylic acid into a more reactive intermediate, such as an active ester. acs.org

Common classes of coupling reagents include:

Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. researchgate.net

Phosphonium Salts: like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are known for their high coupling efficiency. acs.org

Aminium/Uronium Salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are also highly effective. acs.org

The choice of coupling reagent can be critical, especially when dealing with sterically hindered amino acids or complex peptide fragments. acs.org For example, HATU is often favored for difficult couplings due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its leaving group. acs.org

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Byproducts can be an issue (e.g., DCU precipitation). researchgate.net |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High efficiency, good for sterically hindered couplings. Cleaner reactions than uronium salts. acs.org |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Fast reaction rates, high yields. Excess reagent can cause chain termination. nih.govacs.org |

Transformations at the Acetyl Nitrogen

The acetyl group at the N-1 position is a tertiary amide, which is generally a stable functional group. However, it can be removed under certain conditions, a process known as deacetylation. This reaction typically involves hydrolysis under either acidic or basic conditions, which cleaves the amide bond to yield acetic acid and the corresponding secondary amine, piperazine-2-carboxylic acid. researchgate.netsciencemadness.org For instance, the hydrolysis of N-acetylpiperazine to yield N-alkylpiperazines has been reported as a key step in a two-step synthesis. researchgate.net Similarly, the hydrolysis of 1-(4-formylpiperazine)acetyl pyrrolidine (B122466) can be achieved using an alkali lye like sodium hydroxide. google.com This deprotection step is crucial for subsequent functionalization at this nitrogen atom.

Reactivity of the Piperazine Ring System

The piperazine ring itself is a site of significant chemical interest, offering opportunities for further substitution and structural modification.

While this compound itself does not have an unsubstituted nitrogen on the piperazine ring, its deacetylated derivative does. The resulting secondary amine is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation: The reaction with alkyl halides or other alkylating agents, typically in the presence of a base, introduces an alkyl group at the N-1 position. nih.govresearchgate.net For example, 1-acetylpiperazine (B87704) can be alkylated with various alkyl halides in the presence of potassium carbonate, followed by hydrolysis of the acetyl group to produce N-alkylpiperazines. researchgate.net

N-Acylation: The introduction of an acyl group can be achieved by reacting the secondary amine with an acyl chloride or an acid anhydride (B1165640). This reaction is fundamental in the synthesis of a wide range of N-acyl-N-phenylpiperazine analogs, which have been explored as potential inhibitors of excitatory amino acid transporters. nih.gov

These reactions are essential for building molecular diversity from the piperazine scaffold.

Beyond reactions at the nitrogen atoms, the carbon framework of the piperazine ring can also be modified. Recent advances have focused on the direct C-H functionalization of the piperazine ring, which allows for the introduction of substituents at the carbon atoms, a traditionally challenging transformation. nih.govmdpi.comencyclopedia.pub These methods, often employing photoredox or transition-metal catalysis, provide new avenues to synthesize piperazine derivatives with novel substitution patterns. researchgate.netmdpi.com

Furthermore, ring-opening reactions of piperazine precursors or related structures can be employed to generate different heterocyclic systems or functionalized linear amines. For example, aluminum triflate has been used as a catalyst for the ring opening of epoxides by piperazine derivatives to form β-amino alcohols. acs.orgnih.gov The cleavage of the bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO), a related bicyclic amine, has also been studied as a route to piperazine derivatives. rsc.org While less common for pre-formed piperazine rings like that in this compound, these strategies highlight the broader context of piperazine synthesis and modification.

Metal-Mediated Transformations and Coordination Chemistry

Extensive literature searches did not yield any specific research findings on the metal-mediated transformations or coordination chemistry of this compound. While the broader field of piperazine and its derivatives in coordination chemistry is well-documented, with numerous studies on their roles as ligands in forming metal complexes and in catalysis, no scholarly articles, communications, or patents detailing the interaction of this specific compound with metal ions were identified. nih.govrsc.orgbiointerfaceresearch.com

The general reactivity of piperazine-containing compounds suggests that this compound possesses potential coordination sites for metal ions, namely the two nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylate group. researchgate.net The presence of the acetyl group on one of the nitrogen atoms would likely influence the steric and electronic properties of the ligand, potentially leading to unique coordination modes and reactivity compared to unsubstituted piperazine-2-carboxylic acid. drugbank.comevitachem.com

In the absence of direct experimental data for this compound, a hypothetical discussion of its potential reactivity can be considered based on related structures. For instance, studies on other N-substituted piperazine derivatives show their versatility in forming complexes with various transition metals. nih.govrsc.org Similarly, research on the coordination chemistry of amino acids and their derivatives provides a framework for how the carboxylate and amino functionalities might interact with metal centers. researchgate.net

However, without specific studies on this compound, any discussion on its metal-mediated transformations, the structure of its potential coordination complexes, or its catalytic activity remains speculative. Further experimental investigation is required to elucidate the chemical behavior of this compound in the presence of metal ions.

Data Tables

No experimental data is available to generate tables for the metal-mediated transformations and coordination chemistry of this compound.

Applications in Advanced Organic Synthesis and Scaffold Design

1-Acetyl-piperazine-2-carboxylic Acid as a Versatile Building Block

This compound is a heterocyclic compound highly valued in synthetic chemistry for its utility as a multifunctional building block. Its structure incorporates several key features that render it exceptionally versatile for the elaboration of more complex molecular targets. The parent compound, piperazine-2-carboxylic acid, is recognized as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. chemimpex.com

The strategic placement of an acetyl group at the N1 position serves two primary purposes. First, it acts as a stable protecting group, differentiating the two nitrogen atoms of the piperazine (B1678402) ring. This allows for selective chemical transformations to be performed on the N4 nitrogen. Second, the acetyl group modulates the electronic properties and reactivity of the molecule. The compound possesses three distinct functional groups ripe for chemical modification: the protected N1-acetyl amine, the secondary amine at N4, and the carboxylic acid at C2. This orthogonal functionality permits chemists to perform sequential and selective reactions, building molecular complexity in a controlled manner. For instance, the carboxylic acid can be activated and coupled with amines to form amides, while the N4 amine can participate in nucleophilic substitution or reductive amination reactions.

| Property | Data |

| Molecular Formula | C₇H₁₂N₂O₃ |

| Molecular Weight | 172.18 g/mol |

| Key Functional Groups | Carboxylic Acid, Secondary Amine, Tertiary Amide (N-Acetyl) |

| Chiral Center | Yes, at C2 |

This trifunctional nature makes this compound a powerful tool for creating diverse chemical libraries for drug discovery and for the streamlined synthesis of complex natural products and their analogs.

Design and Synthesis of Complex Heterocyclic Scaffolds

The rigid, chiral framework of this compound makes it an ideal starting point for the synthesis of larger, more complex heterocyclic systems. The piperazine ring itself is a common feature in many biologically active compounds, and the ability to introduce it with defined stereochemistry and further functionalize it is of great synthetic value.

Integration into Indolizinoquinoline Derivatives

The indolizinoquinoline core is a complex heterocyclic system found in various natural products with significant biological activity. While the piperazine scaffold is a common element in the construction of polycyclic nitrogen-containing molecules, specific, documented examples detailing the direct use of this compound in the synthesis of indolizinoquinoline derivatives are not prominent in readily available scientific literature. The construction of such fused systems typically requires multi-step sequences where a piperazine-containing fragment might be annulated onto a quinoline or isoquinoline precursor.

Precursor for Substituted Pyrimidin-4-amines

The pyrimidine ring is another critical heterocycle in medicinal chemistry, forming the core of many drugs. Substituted pyrimidin-4-amines, in particular, are known to interact with a range of biological targets. This compound is a suitable precursor for introducing a substituted piperazine moiety onto a pyrimidine scaffold. A common synthetic strategy involves the coupling of the piperazine's secondary amine (at N4) with a pyrimidine ring bearing a leaving group (e.g., a chlorine atom) at the 4-position.

A plausible synthetic route would proceed as follows:

Activation of the Pyrimidine: A commercially available chloropyrimidine is used as the electrophile.

Nucleophilic Aromatic Substitution (SNAr): The N4-amine of this compound acts as a nucleophile, displacing the chloride from the pyrimidine ring under basic conditions to form a new C-N bond.

Amide Coupling (Optional): The carboxylic acid function can then be coupled with another amine to further extend the molecule, creating a diverse library of compounds based on a central piperazine-pyrimidine scaffold.

This approach leverages the differential reactivity of the functional groups within the building block to construct complex, drug-like molecules.

Role in the Development of Privileged Structures in Medicinal Chemistry Research

In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. mdpi.com These scaffolds represent a validated starting point for drug design. The piperazine ring is widely regarded as a privileged structure. mdpi.comnih.gov It is the third most common nitrogen-containing heterocycle found in pharmaceuticals and is a key component of numerous blockbuster drugs, including Imatinib (Gleevec) and Sildenafil (Viagra). mdpi.com

The value of the piperazine moiety stems from several factors:

Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and bioavailability. They can also act as hydrogen bond acceptors and donors, facilitating strong interactions with protein targets. mdpi.com

Structural Versatility: The nitrogen atoms provide convenient handles for chemical modification, allowing for the tuning of a molecule's pharmacological and pharmacokinetic profiles. mdpi.com

Conformational Rigidity: The ring's chair conformation imparts a degree of rigidity, which can be beneficial for binding affinity by reducing the entropic penalty of binding.

This compound serves as a chiral carrier of this privileged scaffold. By incorporating this building block, medicinal chemists can introduce the favorable properties of the piperazine ring into novel drug candidates. The defined stereochemistry at the C2 position adds another layer of specificity, which is crucial for optimizing interactions with chiral biological targets like enzymes and receptors. Derivatives of piperazine-2-carboxylic acid have proven to be valuable intermediates in the synthesis of important pharmaceutical agents, such as HIV protease inhibitors. google.com

Contributions to Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. researchgate.netuh.edu This approach avoids the need for costly and often difficult asymmetric synthesis or chiral resolution steps. Common sources for the chiral pool include amino acids, sugars, and terpenes. researchgate.net

(S)-Piperazine-2-carboxylic acid and its derivatives are valuable members of the chiral pool. nih.gov These compounds can be synthesized from proteinogenic α-amino acids, thereby inheriting their enantiopurity. nih.govrsc.org For example, a practical and scalable synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines starting from α-amino acids has been developed. rsc.org

| Research Finding | Significance |

| Asymmetric Synthesis | Optically active piperazine-2-carboxylic acid derivatives can be prepared via asymmetric hydrogenation of corresponding pyrazine precursors. google.com |

| Source of Chirality | Chiral piperazines are often derived from natural α-amino acids, making them excellent chiral pool reagents. nih.govrsc.org |

| Application | These chiral building blocks are key intermediates for preparing enantiomerically pure pharmaceutical agents, such as components of HIV protease inhibitors. google.com |

This compound is an example of a chiral building block where the inherent stereochemistry is preserved and can be transferred to a final drug molecule. The synthesis of single-enantiomer drugs is critically important, as different enantiomers of a molecule can have vastly different biological activities, with one being therapeutic and the other being inactive or even harmful. The use of chiral building blocks like this compound is therefore a cornerstone of modern, efficient, and safe drug development. google.comgoogle.com

Exploration of Biological Activities and Mechanistic Insights Non Clinical Focus

Modulation of Neurotransmitter Systems: Fundamental Interactions

The piperazine (B1678402) moiety is a well-established scaffold in medicinal chemistry, known for its ability to interact with various components of the central nervous system. Derivatives of piperazine are frequently investigated for their potential to modulate neurotransmitter systems, which is critical for their therapeutic applications.

While specific binding data for 1-acetyl-piperazine-2-carboxylic acid is not extensively documented, studies on related piperazine derivatives show significant affinities for several key neurotransmitter receptors. Research has demonstrated that arylpiperazine derivatives, for instance, can be potent and selective ligands for serotonin (B10506) receptors, particularly the 5-HT1A subtype. nih.gov One study reported arylpiperazine compounds with Ki values in the nanomolar range for the 5-HT1A receptor, indicating high-affinity binding. nih.gov

Furthermore, derivatives of the piperazine structure have been identified as antagonists for both histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov The affinity for these receptors can be modulated by the nature of the substituents on the piperazine ring. For example, in a series of studied compounds, the replacement of a piperidine (B6355638) ring with a piperazine moiety significantly altered the binding affinity for the σ1R. nih.gov Some long-chain 4-substituted piperazine derivatives have also been synthesized and tested for their binding properties at human 5-HT1A and 5-HT7 serotonin receptors, showing varying degrees of affinity based on the structural modifications. ebi.ac.uk These findings underscore the versatility of the piperazine scaffold in targeting a range of G-protein coupled receptors.

The binding of a ligand to a receptor initiates a cascade of intracellular events known as signal transduction. The specific pathway influenced depends on the receptor type (e.g., G-protein coupled, ion channel-linked) and the nature of the ligand (agonist or antagonist). For piperazine derivatives acting on 5-HT1A or H3 receptors, the primary mechanism involves the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.

Structural studies on piperazine-urea derivatives binding to the MLLT1 YEATS domain, although not a neurotransmitter receptor, provide valuable insights into molecular interactions that can influence cellular signaling. nih.gov These studies revealed that the binding mode, which involves hydrogen bonds and interactions with key amino acid residues, can induce significant conformational changes in the protein target. nih.gov This demonstrates the capacity of the piperazine structure to induce specific downstream effects by altering protein conformation and function, a principle that extends to its interactions with neurotransmitter receptors.

Enzymatic Inhibition Studies and Structure-Activity Relationships

The inhibition of enzymes is another key area where piperazine derivatives have shown significant activity. This is particularly relevant in the context of neurodegenerative diseases where enzymatic targets like cholinesterases are of high interest.

Derivatives of piperazine-2-carboxylic acid have been systematically evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. A study on a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives demonstrated their potential as cholinesterase inhibitors. nih.gov

The study revealed that the free carboxylic acid series showed a preference for inhibiting AChE, with 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid being the most active in its series, exhibiting a competitive mode of inhibition. nih.gov Conversely, converting the carboxylic acid to hydroxamic acids or carboxamides shifted the selectivity towards BChE. nih.gov One hydroxamic acid derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, was found to be an extraordinarily potent and selective BChE inhibitor, with activity significantly superior to the reference drug donepezil. nih.gov These findings highlight a clear structure-activity relationship (SAR), where modifications to the carboxylic acid group at the 2-position of the piperazine ring dictate both the potency and selectivity of cholinesterase inhibition. nih.govnih.gov

Table 1: Anticholinesterase Activity of Piperazine-2-Carboxylic Acid Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | AChE | 10.18 ± 1.00 µM | ~17.90 (AChE selective) | nih.gov |

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | BChE | 182.20 ± 21.00 µM | ||

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | AChE | 34.98 ± 2.90 µM | ~21862.5 (BChE selective) | nih.gov |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | BChE | 1.6 ± 0.08 nM |

The piperazine scaffold is also a privileged structure in the design of kinase inhibitors, which are crucial in oncology and inflammation research. nih.gov While data on this compound itself is not available, related derivatives incorporating the piperazine ring have been developed as potent inhibitors of various kinases.

For example, a series of 3-(piperazinylmethyl)benzofuran derivatives were designed as novel type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net The design strategy involved linking the piperazine moiety to a benzofuran (B130515) scaffold and various tail fragments to anchor the inhibitor within the kinase domain. nih.govresearchgate.net Several of these hybrid compounds displayed potent CDK2 inhibitory activity with IC50 values in the nanomolar range, comparable or superior to the reference inhibitor staurosporine. researchgate.net This demonstrates that the piperazine ring can serve as a core component in designing highly specific and potent enzyme inhibitors.

Table 2: CDK2 Inhibition by Benzofuran-Piperazine Derivatives

| Compound ID | CDK2 IC50 (nM) | Reference |

|---|---|---|

| Staurosporine (Reference) | 56.76 | researchgate.net |

| 9h | 40.91 | |

| 11d | 41.70 | |

| 11e | 46.88 | |

| 13c | 52.63 |

Interaction with Ionotropic Receptors: Ligand Binding Mechanisms

Ionotropic receptors are ligand-gated ion channels that mediate fast synaptic transmission. While the piperazine scaffold is more commonly associated with G-protein coupled receptors, its potential to interact with ionotropic receptors cannot be entirely dismissed, although specific research in this area concerning this compound or its close derivatives is sparse. The fundamental mechanism of interaction would involve the compound binding to a specific site on the receptor complex, either at the orthosteric (neurotransmitter binding) site or an allosteric site, thereby modulating ion flow. The structural features of the piperazine derivative, including the nature and position of its substituents, would be critical in determining any affinity and functional activity at these complex receptors. Further investigation is required to determine if this class of compounds has any significant activity at major ionotropic receptors such as NMDA, AMPA, or GABA-A receptors.

NMDA Receptor Antagonism

Derivatives of piperazine-2-carboxylic acid have been identified as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in fast synaptic transmission in the central nervous system. nih.gov Research has focused on N-substituted derivatives of a closely related compound, cis-piperazine-2,3-dicarboxylic acid, which bind to the glutamate (B1630785) site on the GluN2 subunit of the NMDA receptor. nih.govnih.gov

These antagonists show a preference for specific GluN2 subunits. For instance, some N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid demonstrate a higher relative affinity for GluN2C and GluN2D subunits compared to GluN2A and GluN2B. nih.govfigshare.com This is an atypical selectivity profile, as many well-characterized NMDA antagonists like (R)-CPP show the highest affinity for the GluN2A subunit, followed by GluN2B, GluN2C, and GluN2D. nih.gov The unique selectivity is influenced by the nature of the substituent on the piperazine nitrogen. For example, the compound (2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) has a high affinity for receptors containing NR2B and NR2D subunits. nih.gov The development of antagonists that preferentially target specific GluN2 subunits, such as GluN2D, is of interest for investigating their potential roles in various neurological disorders. nih.gov

Table 1: NMDA Receptor Subunit Affinity for Selected Piperazine Derivatives This table illustrates the binding affinity (Ki, nM) of various N-substituted piperazine-2,3-dicarboxylic acid derivatives at different NMDA receptor subunits expressed in cell lines.

| Compound | NR1/NR2A | NR1/NR2B | NR1/NR2C | NR1/NR2D |

| (R)-CPP | 48 | 110 | 1100 | 2200 |

| PBPD | 2000 | 110 | 440 | 170 |

| 18i * | 2100 | 2600 | 450 | 160 |

Data sourced from studies on piperazine-2,3-dicarboxylic acid derivatives. nih.govnih.gov *18i refers to a specific N1-substituted derivative from the cited research. nih.gov

Kainate Receptor (GluK1-containing) Antagonism

In addition to their action on NMDA receptors, certain piperazine-2-carboxylic acid derivatives also function as antagonists at kainate receptors (KARs), particularly those containing the GluK1 subunit. nih.gov Some N1-substituted piperazine-2,3-dicarboxylates act as broad-spectrum antagonists for ionotropic glutamate receptors, binding to both NMDA receptors and KARs. nih.gov

Specifically, research has identified derivatives that are potent and selective antagonists for GluK1-containing KARs over other KAR subunits (GluK2, GluK3) and AMPA receptors. nih.govbris.ac.uk Modeling studies suggest that specific structural features are necessary for this activity at GluK1 subunits, highlighting the importance of the S674 residue in the receptor for antagonist activity. nih.govbris.ac.uk The dual antagonism of both GluN2D-containing NMDA receptors and GluK1-containing kainate receptors by a single molecule is a unique characteristic that has been explored for its potential in models of neurological conditions. nih.gov

Antimicrobial Modulatory Properties (via incorporated piperazine fragments)

The piperazine ring is a recognized "privileged scaffold" in medicinal chemistry and is a core component of many compounds with antimicrobial properties. derpharmachemica.comnih.gov Its presence is often associated with a broad spectrum of activity, including antibacterial and antifungal effects. derpharmachemica.comnih.govresearchgate.net The two nitrogen atoms in the piperazine ring can be crucial for electrostatic interactions with biological targets. mdpi.com The versatility of the piperazine structure allows for substitutions at its nitrogen positions, which can significantly modulate the antimicrobial potency and spectrum. mdpi.comsci-hub.se

Effects on Bacterial Growth and Resistance Mechanisms

Piperazine derivatives have demonstrated significant effects on the growth of a wide range of bacteria, including both Gram-positive and Gram-negative strains. nih.govmdpi.com The mechanism of action for some piperazine-based antimicrobial polymers involves targeting and disrupting the bacterial cytoplasmic membrane, which leads to the leakage of intracellular components and subsequent cell death. nih.govrsc.org

The minimum inhibitory concentration (MIC) is a key measure of a compound's ability to inhibit bacterial growth. Studies on various piperazine derivatives have reported a range of MIC values against different bacterial species.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Piperazine Derivatives Against Various Bacteria This table presents a selection of reported MIC values (µg/mL) for different classes of piperazine derivatives against standard bacterial strains.

| Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Mannich Bases | 125 - 500 | 125 - 500 | >1000 | >1000 | nih.gov |

| Chalcones | 2.22 | - | 2.22 | - | derpharmachemica.com |

| N,N'-bis(1,3,4-thiadiazole) | 64 | 128 | 32 | >256 | mdpi.com |

| Ciprofloxacin Hybrids | 16 - 32 | 16 - 32 | - | - | sci-hub.se |

Furthermore, a significant area of research involves the development of piperazine-containing compounds that are active against drug-resistant bacteria. sci-hub.seresearchgate.net By hybridizing piperazine with existing antibiotics like ciprofloxacin, researchers have created new molecules with pronounced growth inhibition against clinically isolated resistant strains of E. coli and S. aureus. sci-hub.seresearchgate.net The mechanism for overcoming resistance can involve circumventing existing efflux pumps or inhibiting essential bacterial enzymes like DNA gyrase. sci-hub.senih.gov

Mycobacterial Activity and Mechanistic Hypotheses

The piperazine scaffold is a vital building block in the development of agents against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Numerous piperazine derivatives have shown potent anti-mycobacterial activity. nih.govnih.gov

One proposed mechanism of action for some piperazine-containing compounds against mycobacteria is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov For instance, piperidine-4-carboxamides, which are structurally related to piperazine-carboxylic acids, have been identified as a new class of DNA gyrase inhibitors with bactericidal properties against Mycobacterium abscessus. nih.gov Other piperazine-based polymers have demonstrated activity against Mycobacterium smegmatis, with a proposed mechanism involving disruption of the cell membrane. nih.govrsc.org The lipophilicity and the presence of the basic piperazine moiety are considered key features that facilitate interaction with and disruption of the unique, lipid-rich mycobacterial cell wall. nih.govnih.gov

Computational and Spectroscopic Characterization in Research Contexts

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. For derivatives of piperazine-2-carboxylic acid, these simulations are instrumental in understanding their biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a compound with its biological activity. For piperazine (B1678402) derivatives, QSAR studies have been pivotal in designing molecules with specific therapeutic properties, such as antidepressant activities. researchgate.net These models use molecular descriptors to predict the activity of new compounds before they are synthesized. superfri.org

A typical QSAR study involves the following steps:

Selection of a series of related compounds with known biological activities.

Calculation of molecular descriptors that quantify various aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties).

Development of a mathematical model that links the descriptors to the biological activity.

Validation of the model to ensure its predictive power.

For instance, in studies of aryl alkanol piperazine derivatives, 2D-QSAR models have been developed using genetic function approximation. researchgate.net These models have shown a high statistical significance, indicating their reliability in predicting the inhibitory activity of these compounds on neurotransmitter reuptake. researchgate.net

| Hydrophobic | Measures the water-repelling character of the molecule. | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

This table illustrates the types of descriptors commonly used in QSAR studies of piperazine-containing compounds and their importance in predicting biological activity.

Molecular docking and molecular dynamics (MD) simulations are employed to investigate how a ligand, such as a derivative of 1-Acetyl-piperazine-2-carboxylic acid, interacts with its biological target, typically a protein receptor or enzyme. These techniques provide a detailed view of the binding mode and the stability of the ligand-protein complex.

In a study on piperazine-2-carboxylic acid derivatives designed as multi-target-directed ligands for Alzheimer's disease, molecular docking and MD simulations were used to understand their interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The simulations revealed stable binding of the ligands within the active sites of these enzymes, characterized by a network of hydrogen bonds, hydrophobic interactions, and ionic interactions. nih.gov Such analyses are crucial for optimizing the structure of the ligand to enhance its binding affinity and selectivity. nih.gov For example, MD simulations can predict the conformational changes in both the ligand and the protein upon binding, offering a dynamic perspective that is not available from static docking poses alone. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and conformational properties of molecules like this compound. scilit.comjksus.org

DFT calculations are used to determine the distribution of electrons within a molecule, which in turn governs its reactivity and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. unipi.it

Table 2: Representative Electronic Properties from DFT Calculations for a Piperazine Derivative

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A larger gap suggests higher stability. unipi.it |

This table summarizes key electronic properties that can be calculated using DFT for piperazine derivatives, providing insights into their chemical behavior. Data is generalized from studies on related compounds.

The piperazine ring can adopt different conformations, such as chair and boat forms. Quantum chemical calculations can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. rsc.org For N-acylated piperazines, the rotation around the amide bond introduces additional conformational complexity, leading to the existence of E and Z isomers. rsc.org

Temperature-dependent NMR spectroscopy, complemented by quantum chemical calculations, has been used to study the conformational behavior of N-benzoylated piperazines in solution. rsc.org These studies have shown that at room temperature, these compounds exist as a mixture of conformers due to the restricted rotation of the amide bond and the interconversion of the piperazine ring. rsc.org The activation energy barriers for these processes can be calculated from the coalescence temperatures observed in the NMR spectra, providing quantitative data on the conformational dynamics. rsc.org

Advanced Spectroscopic Techniques for Structural Confirmation

The precise structure of this compound and its derivatives is unequivocally confirmed using a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules.

¹H NMR provides information about the number and chemical environment of hydrogen atoms. For acyl-functionalized piperazines, temperature-dependent ¹H NMR can be used to study conformational changes. rsc.org

¹³C NMR reveals the carbon framework of the molecule. lew.ro

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. For a carboxylic acid, characteristic fragmentation patterns include the loss of a hydroxyl group (-17 amu) or a carboxyl group (-45 amu). libretexts.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid and the amide, and the N-H stretch of the piperazine ring.

X-ray Crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique can reveal bond lengths, bond angles, and the conformation of the molecule in the solid state. rsc.org For N-acetylated piperazines, X-ray diffraction studies can confirm the chair conformation of the piperazine ring and the geometry of the acetyl group. rsc.org

Table 3: Spectroscopic Data for Related Piperazine Compounds

| Technique | Compound | Observed Features | Reference |

|---|---|---|---|

| ¹H NMR | 1-Acetylpiperazine (B87704) | Signals corresponding to the acetyl protons and the piperazine ring protons. | chemicalbook.com |

| ¹³C NMR | Coumarin-piperazine hybrids | Resonances for the carbonyl carbons and the CH₂ groups of the piperazine ring. | lew.ro |

| IR Spectroscopy | 1-Acetylpiperazine | Data has been recorded, indicating its use in characterizing such compounds. | chemicalbook.com |

| Mass Spectrometry | Pyrazine-2-carboxylic acid derivatives | Molecular ion peaks confirming the expected molecular weights. | researchgate.net |

This table provides examples of spectroscopic data obtained for compounds structurally related to this compound, illustrating how these techniques are applied for structural characterization.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. While direct experimental NMR data for this compound is not extensively published, a detailed analysis can be inferred from its constituent parts and closely related analogs, such as 1-acetylpiperazine and piperazine-2-carboxylic acid. cymitquimica.comresearchgate.net

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-acetylpiperazine, the protons on the piperazine ring exhibit characteristic chemical shifts. The protons adjacent to the acetylated nitrogen are typically deshielded and appear at a lower field compared to those adjacent to the secondary amine. For instance, in a CDCl₃ solution, the protons at positions 3 and 5 of 1-acetylpiperazine appear as multiplets around 3.57-3.44 ppm, while the protons at positions 2 and 6 are observed around 2.87-2.82 ppm. The acetyl group's methyl protons present as a sharp singlet, typically around 2.09 ppm. cymitquimica.com

For this compound, the introduction of a carboxylic acid group at the C2 position would significantly alter the spectrum. The proton at C2 would be a methine proton and its chemical shift would be influenced by both the adjacent acetylated nitrogen and the carboxylic acid group, likely appearing as a downfield multiplet. The presence of the chiral center at C2 would also lead to diastereotopicity of the ring protons, resulting in more complex splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. For 1-acetylpiperazine, the carbonyl carbon of the acetyl group is typically found around 169 ppm. The carbons of the piperazine ring appear in the range of 40-50 ppm. researchgate.net In this compound, the carbonyl carbon of the carboxylic acid would introduce another signal in the downfield region, typically between 170-185 ppm. The C2 carbon, being attached to both a nitrogen and a carboxyl group, would also have a characteristic chemical shift.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and general NMR principles.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH₃ (Acetyl) | ~2.1 | s | Singlet for the methyl group. |

| H-2 | ~4.0-4.5 | dd | Deshielded by adjacent N-acetyl and COOH groups. |

| Ring Protons | ~2.9-3.8 | m | Complex multiplets due to diastereotopicity. |

| NH | Variable | br s | Broad singlet, position dependent on solvent and concentration. |

| COOH | ~10-13 | br s | Broad singlet for the acidic proton, may exchange with solvent. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

The electron ionization (EI) mass spectrum of 1-acetylpiperazine shows a molecular ion peak [M]⁺ at m/z 128. cymitquimica.com Key fragmentation pathways of piperazine derivatives often involve cleavage of the C-N bonds within the ring. For N-acetylated piperazines, a characteristic fragmentation is the loss of the acetyl group or cleavage of the piperazine ring.

For this compound (Molecular Weight: 172.18 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 172. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-17 amu) and the loss of the entire carboxyl group (-45 amu). nih.gov Therefore, prominent peaks at m/z 155 and m/z 127 would be anticipated. Other significant fragments could arise from the cleavage of the piperazine ring.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 172 | [C₇H₁₂N₂O₃]⁺ | Molecular Ion (M⁺) |

| 155 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid. |

| 129 | [M - COOH]⁺ | Loss of the carboxyl group. |

| 127 | [M - CH₃CO]⁺ | Loss of the acetyl group. |

| 70 | [C₄H₈N]⁺ | Fragment from piperazine ring cleavage. |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

A combined experimental and theoretical (DFT) study on 1-acetylpiperazine has provided detailed vibrational assignments. researchgate.net The IR and Raman spectra are characterized by bands corresponding to the vibrations of the piperazine ring and the acetyl group. The C=O stretching vibration of the acetyl group is a strong band typically observed around 1640-1660 cm⁻¹.

For this compound, the vibrational spectrum would be a superposition of the vibrations of the acetylated piperazine ring and the carboxylic acid group. Key additional bands would include:

O-H Stretch: A very broad band from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.

C=O Stretch (Carboxyl): A strong band around 1700-1725 cm⁻¹ for the carboxylic acid dimer.

C-O Stretch and O-H Bend: These vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

Studies on N-acetylated amino acids have shown that the amide I band (primarily C=O stretch of the acetyl group) and the carboxylic acid vibrations are sensitive to conformation and hydrogen bonding. nih.gov

Interactive Data Table: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound Note: These are estimated values based on analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Type | Notes |

|---|---|---|---|

| O-H stretch (Carboxyl) | 2500-3300 (broad) | IR | Characteristic of hydrogen-bonded carboxylic acid dimers. |

| C-H stretch | 2850-3000 | IR, Raman | Aliphatic C-H vibrations. |

| C=O stretch (Carboxyl) | 1700-1725 | IR | Strong absorption for the carboxylic acid group. |

| C=O stretch (Amide I) | 1640-1660 | IR, Raman | Strong absorption for the acetyl group. |

| N-H bend (Amide II) | ~1550 | IR | Bending vibration of the N-H bond in the amide. |

| C-N stretch | 1200-1350 | IR, Raman | Vibrations of the piperazine ring. |

X-ray Crystallography of Co-crystals and Derivatives

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of related structures can offer significant insights.

The formation of co-crystals is a common strategy in pharmaceutical sciences to improve the physicochemical properties of active pharmaceutical ingredients. Carboxylic acids and piperazine moieties are excellent functional groups for forming co-crystals due to their ability to act as hydrogen bond donors and acceptors.

The study of co-crystals of piperazine derivatives with various carboxylic acids has shown the formation of robust supramolecular synthons, which are predictable patterns of intermolecular interactions. The combination of the carboxylic acid and the piperazine nitrogen often leads to a salt or a co-crystal, depending on the pKa difference between the components. Given that this compound contains both a hydrogen bond donor (carboxylic acid and NH) and acceptors (carbonyl oxygens and piperazine nitrogens), it has the potential to form intricate hydrogen-bonded networks in the solid state, both with itself and with other co-crystal formers.

Emerging Research Avenues and Future Directions

Integration into Smart Materials and Functional Polymers

The development of smart materials, which can respond to external stimuli, is a major focus of modern materials science. Carboxylic acids are key components in these materials due to their ability to form reversible bonds and react to environmental changes like pH, temperature, or light. patsnap.com The incorporation of the 1-Acetyl-piperazine-2-carboxylic acid moiety into polymer backbones or as a pendant group could lead to the creation of novel functional polymers with tunable properties. The piperazine (B1678402) ring introduces a degree of rigidity and specific stereochemistry, while the acetyl and carboxylic acid groups offer sites for hydrogen bonding and pH-responsive behavior. These features are desirable for creating materials such as hydrogels, shape-memory polymers, and self-healing substances. patsnap.com

A critical area where piperazine-based compounds have shown immense promise is in carbon capture, utilization, and storage (CCUS) technologies. nih.gov Aqueous solutions of piperazine (PZ) and its derivatives are considered highly effective solvents for capturing carbon dioxide (CO₂) from industrial flue gases. nih.govrsc.org The amine groups in the piperazine ring react with CO₂ to form carbamates, effectively sequestering the gas. rsc.org

| Parameter | Value | Conditions |

|---|---|---|

| Overall Rate Constant (Kov) | 2.52987 × 10⁻⁴ mol/m²·s·kPa | 0.1 wt fr. AEPZ at 313 K, 10 kPa CO₂ |

| Activation Energy | 42.42 kJ/mol | 0.3 wt fr. AEPZ |

Advanced Scaffold Diversification for Chemical Biology Probes

In chemical biology and medicinal chemistry, the piperazine-2-carboxylic acid framework is a valuable scaffold for creating diverse libraries of bioactive compounds. nih.govnih.gov This scaffold is present in molecules developed as multi-target-directed ligands for complex diseases like Alzheimer's. nih.gov By modifying the core structure, researchers can develop chemical probes to study biological pathways and identify new therapeutic agents. chemimpex.com

The this compound structure offers several points for diversification. The carboxylic acid group can be converted to a wide range of esters or amides, while the second nitrogen of the piperazine ring can be functionalized with various substituents. evitachem.com This modularity allows for the systematic exploration of chemical space to optimize biological activity and selectivity. For example, solid-phase synthesis techniques have been successfully used to generate large libraries from piperazine-2-carboxylic acid scaffolds, which are then screened for therapeutic potential. nih.govunm.edu These libraries have been instrumental in identifying compounds with specific activities, such as inhibitors of HIV protease or ligands for neuroreceptors. evitachem.com

| Position | Functional Group | Potential Modifications | Example Resulting Class |

|---|---|---|---|

| C-2 | Carboxylic Acid | Esterification, Amidation | Esters, Amides evitachem.com |

| N-4 | Secondary Amine | Alkylation, Acylation, Sulfonylation | N-Substituted Piperazines nih.gov |

Chemoinformatics and Library Design

Chemoinformatics plays a crucial role in modern drug discovery by enabling the rational design of compound libraries. unm.edu By using computational tools, researchers can predict the physicochemical and biological properties of virtual compounds before committing to their synthesis. The this compound scaffold is well-suited for such in silico approaches.

Fragment-based drug design (FBDD) is a powerful strategy where small molecular fragments are identified and then grown or combined to create lead compounds with higher affinity. enamine.net Carboxylic acid-containing fragments are particularly valuable as they can form strong interactions with biological targets. enamine.net A virtual library based on the this compound core can be generated by adding a wide array of virtual fragments to its diversification points. Chemoinformatic models can then be used to filter this virtual library for desirable properties such as drug-likeness, solubility, and predicted activity against a specific target. This approach streamlines the discovery process, focusing synthetic efforts on compounds with the highest probability of success. nih.govunm.edu

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, for example by reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.net Applying these principles to the synthesis of this compound and its derivatives is a key area for future research.

Q & A

Q. What are the optimal synthetic routes for 1-acetyl-piperazine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling acetyl groups to piperazine-2-carboxylic acid derivatives. For example, 1-(2-fluorobenzyl)piperazine triazoles are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a biphasic solvent system (H₂O:DCM, 1:2) with CuSO₄·5H₂O and sodium ascorbate as catalysts. Reaction progress is monitored by TLC (hexane:ethyl acetate, 1:2), and purification employs silica gel chromatography . Key variables include solvent polarity, temperature (ambient to reflux), and stoichiometric ratios of reactants.

Q. How can computational methods like DFT predict the electronic and vibrational properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is widely used to calculate molecular geometry, vibrational frequencies (IR/Raman), and frontier molecular orbitals (HOMO-LUMO). For related piperazine-carboxylic acid derivatives, Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions, while Molecular Electrostatic Potential (MESP) maps predict reactive sites. These methods require validation against experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. What analytical techniques are critical for characterizing stereoisomers of piperazine-carboxylic acid derivatives?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers using hexane:isopropanol gradients. X-ray crystallography confirms absolute configuration, as demonstrated for (S)- and (R)-5-oxo-piperazine-2-carboxylic acid . Circular Dichroism (CD) spectroscopy further distinguishes enantiomers by Cotton effects in the 200–250 nm range .

Advanced Research Questions

Q. How can molecular docking studies optimize this compound derivatives for biological targets?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) assess binding affinity to targets like NK1 receptors or chemokine receptors (CXCR3). For vestipitant , a piperazine-derived NK1 antagonist, ligand-receptor interactions are validated via mutagenesis and binding assays. Key parameters include Gibbs free energy (ΔG), hydrogen bonding, and hydrophobic contacts. Structural analogs are prioritized based on QSAR models and ADMET predictions .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for piperazine-carboxylic acid derivatives?

- Methodological Answer : Discrepancies in vibrational spectra (e.g., IR peaks) may arise from solvent effects or anharmonicity. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations improve accuracy by incorporating solvent molecules explicitly. For NMR, relativistic DFT (e.g., B3LYP-D3BJ with COSMO solvation) corrects chemical shift deviations >1 ppm. Cross-validation with solid-state NMR or X-ray data is essential .

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

- Methodological Answer : Steric hindrance from the acetyl group directs regioselectivity in reactions like Ugi or Passerini. Electron-withdrawing substituents on the piperazine ring (e.g., nitro groups) reduce nucleophilicity at the nitrogen, favoring C-2 carboxylate participation. Kinetic studies (e.g., stopped-flow UV-Vis) quantify activation barriers, while Hammett plots correlate substituent effects with reaction rates .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the biological activity of piperazine-carboxylic acid derivatives?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, passage number, assay buffer). For 1-(4-Chlorophenyl)piperazine , discrepancies in IC50 values may arise from differences in membrane permeability (logP) or metabolic stability. Use orthogonal assays (e.g., SPR for binding, functional cAMP assays) to confirm activity. Meta-analyses of SAR datasets identify outliers due to synthetic impurities or stereochemical variability .

Experimental Design and Optimization

Q. What steps optimize the synthesis of enantiopure this compound for peptidomimetic applications?

- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries (e.g., Evans’ oxazolidinones) during acylation. Dynamic Kinetic Resolution (DKR) using immobilized lipases (e.g., CAL-B) achieves >90% ee. Monitor enantiomeric excess via chiral GC or HPLC, and confirm configurational stability under reaction conditions (pH, temperature) .

Safety and Handling

Q. What safety protocols are essential for handling acetylated piperazine derivatives in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, safety goggles) due to risks of skin/eye irritation (Category 2 hazards). For 1-Acetyl-4-(4-hydroxyphenyl)piperazine , store under inert gas (N₂) at 2–8°C to prevent oxidation. Spill cleanup requires neutralization with 1 M NaOH and adsorption via vermiculite. LC-MS monitoring detects degradation products (e.g., nitroso derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.